Spatial Reach Comparison: DBCO-PEG23-amine Provides 70-80 Å Extended Length Versus 12-34 Å for Shorter PEG4/PEG9 Linkers
DBCO-PEG23-amine offers an extended PEG spacer length of approximately 70-80 Å in fully extended conformation, which is 2.1-fold longer than the ~34 Å provided by DBCO-PEG9-amine and 5.8-fold longer than the ~12 Å provided by DBCO-PEG4-amine . This extended spatial reach enables the linker to effectively bridge between bulky conjugation partners, such as antibodies (~150 kDa, ~10-15 nm diameter) and functional payloads, or to project functional groups beyond the steric exclusion zone of densely modified nanoparticle surfaces . In contrast, shorter linkers may fail to provide sufficient separation, resulting in steric hindrance that reduces conjugation yields or impairs the biological activity of tethered ligands .
| Evidence Dimension | PEG spacer extended chain length (Å) |
|---|---|
| Target Compound Data | 70-80 Å (PEG23, 23 EO units) |
| Comparator Or Baseline | DBCO-PEG4-amine: ~12 Å; DBCO-PEG9-amine: ~34 Å |
| Quantified Difference | PEG23: 5.8× longer than PEG4; 2.1× longer than PEG9 |
| Conditions | Calculated from PEG monomer length (3.5 Å per EO unit) × number of repeat units |
Why This Matters
For conjugation to antibodies, large proteins, or dense nanoparticle surfaces, insufficient linker length can cause steric occlusion and reduced coupling efficiency, making PEG23 a preferred middle-range spacer for applications requiring both adequate reach and moderate molecular weight.
